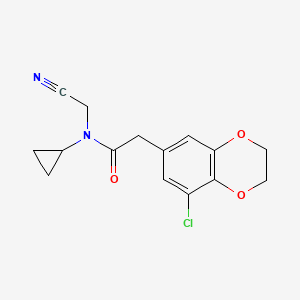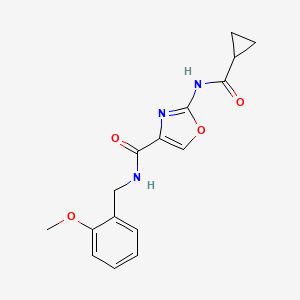
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
- Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene, and toluenesulfonamide shows potential in understanding molecular and supramolecular structures. These structures demonstrate varied hydrogen bonding and π-π stacking interactions, essential in chemical and pharmaceutical research (Jacobs, Chan, & O'Connor, 2013).
Kinetics of Elimination Reactions
- The kinetics of elimination reactions in derivatives of 1,2-diphenylethylmethane sulfonate, including chlorophenyl-substituted variants, are studied for insights into chemical reaction mechanisms. This research is critical for developing efficient synthetic routes in organic chemistry (Kumar & Balachandran, 2008).
Structural Analysis of Analogous Compounds
- Structural analysis of compounds like rupatadine, which share similar chemical frameworks, provides insights into the conformation and interaction of chemical moieties. This is vital in drug design and molecular engineering (Kaur et al., 2013).
Coordination Chemistry
- Studies on compounds like Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I) offer significant knowledge in coordination chemistry. Such research helps in the development of new materials and catalysts (Hu & Yeh, 2013).
Electrooptic Film Fabrication
- Research on pyrrole-pyridine-based dibranched chromophores, similar in structure to the subject compound, aids in the development of electrooptic films. This has applications in optics and material science (Facchetti et al., 2006).
Proton Brake Mechanism
- Understanding the relayed proton brake mechanism in compounds like N-Pyridyl-2-iso-propylaniline derivatives, which are structurally similar, is crucial for developing advanced molecular machines and sensors (Furukawa et al., 2020).
Crystallography and Molecular Geometry
- Crystallographic studies of compounds like N-(2,3-Dichlorophenyl)methanesulfonamide provide insights into the molecular geometry, which is fundamental in understanding drug-receptor interactions and material properties (Gowda, Foro, & Fuess, 2007).
Supramolecular Assembly in Derivatives
- Investigating the structural aspects of nimesulidetriazole derivatives, which are structurally related, enhances understanding of supramolecular assembly. This knowledge is pivotal in nanotechnology and pharmaceutical formulation (Dey et al., 2015).
Transfer Hydrogenation Catalysis
- The synthesis and characterization of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, related to the subject compound, contribute to the development of transfer hydrogenation catalysis. This has implications in green chemistry and industrial processes (Ruff et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALALAPCPOPVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)




![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)



![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)
